Fmoc-Asp(OtBu)-OPfp
CAS No.: 86061-01-0
Cat. No.: VC21549853
Molecular Formula: C29H24F5NO6
Molecular Weight: 577.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 86061-01-0 |
---|---|
Molecular Formula | C29H24F5NO6 |
Molecular Weight | 577.5 g/mol |
IUPAC Name | 4-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate |
Standard InChI | InChI=1S/C29H24F5NO6/c1-29(2,3)41-20(36)12-19(27(37)40-26-24(33)22(31)21(30)23(32)25(26)34)35-28(38)39-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,35,38)/t19-/m0/s1 |
Standard InChI Key | DWYWJUBBXKYAMY-IBGZPJMESA-N |
Isomeric SMILES | CC(C)(C)OC(=O)C[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | CC(C)(C)OC(=O)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | CC(C)(C)OC(=O)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Chemical Structure and Properties
Chemical Identity
Fmoc-Asp(OtBu)-OPfp has precise chemical characteristics that define its reactivity and utility in peptide synthesis:
Parameter | Value |
---|---|
CAS Number | 86061-01-0 |
Molecular Formula | C29H24F5NO6 |
Molecular Weight | 577.5 g/mol |
IUPAC Name | 4-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate |
Canonical SMILES | CC(C)(C)OC(=O)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
The compound's structure incorporates multiple functional groups that each serve distinct purposes in peptide synthesis protocols .
Physical and Chemical Properties
The physical and chemical properties of Fmoc-Asp(OtBu)-OPfp significantly impact its handling, storage, and application in laboratory settings:
Property | Characteristic |
---|---|
Physical Appearance | White to light yellow powder |
Melting Point | 90-100°C |
Solubility | Soluble in water or 1% acetic acid |
Optical Rotation | -3.0° to -1.0° (c=1 in chloroform) |
Purity (typical) | ≥98.0% (HPLC) |
The compound demonstrates excellent stability when properly stored, though it contains reactive functional groups designed to facilitate peptide bond formation .
Synthesis Methods
Standard Synthetic Approach
The synthesis of Fmoc-Asp(OtBu)-OPfp typically involves a multi-step process starting from protected aspartic acid derivatives. One documented synthetic route proceeds through the following pathway:
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Beginning with N-Fmoc-L-aspartic acid β-tert-butyl ester (Fmoc-Asp(OtBu)-OH)
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Activation of the α-carboxylic acid group using isobutyl chloroformate in the presence of N-methylmorpholine
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Formation of the pentafluorophenyl ester through reaction with pentafluorophenol
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis
Fmoc-Asp(OtBu)-OPfp plays a critical role in modern peptide synthesis protocols, particularly in solid-phase peptide synthesis (SPPS). The compound's design offers several advantages:
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The Fmoc group provides temporary protection of the α-amino group, removable under mild basic conditions
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The tert-butyl ester (OtBu) protects the β-carboxyl side chain of aspartic acid
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The pentafluorophenyl ester (OPfp) serves as an activated ester, facilitating rapid and efficient coupling reactions
This combination makes Fmoc-Asp(OtBu)-OPfp particularly valuable for synthesizing complex peptides with minimal side reactions or racemization .
Advantages in Coupling Reactions
The pentafluorophenyl ester functionality provides significant benefits in peptide bond formation:
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Enhanced reactivity compared to unactivated carboxylic acids
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Improved coupling efficiency, particularly in sterically hindered sequences
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Reduced racemization during coupling compared to other activation methods
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Compatibility with standard Fmoc-SPPS protocols
These advantages have established Fmoc-Asp(OtBu)-OPfp as a preferred building block for incorporating aspartic acid residues in peptide sequences .
Applications Beyond Peptide Synthesis
Beyond traditional peptide synthesis, Fmoc-Asp(OtBu)-OPfp finds application in:
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Bioconjugation chemistry for creating peptide-protein hybrids
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Pharmaceutical research for drug development
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Preparation of peptide libraries for drug discovery programs
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Development of peptide-based biomaterials
These diverse applications highlight the versatility of this reagent in modern chemical and biochemical research.
Storage Parameter | Recommendation |
---|---|
Temperature | -15°C to -25°C (optimal); -20°C (standard) |
Container | Airtight, desiccated |
Light Exposure | Protect from light |
Humidity | Store in dry conditions |
Following these guidelines ensures the reagent maintains its high purity and reactivity for synthetic applications .
Concentration | Amount of Solvent Required |
---|---|
1 mM | 1.7316 mL per mg |
5 mM | 0.3463 mL per mg |
10 mM | 0.1732 mL per mg |
For optimal results, solutions should be prepared fresh and stored appropriately to prevent hydrolysis of the activated ester. When stored at -80°C, solutions remain stable for approximately 6 months; at -20°C, they should be used within 1 month .
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